Di-potassium hexacyanocobalt(II)-ferrate(II)

Overview

Description

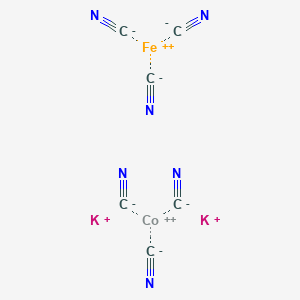

Di-potassium hexacyanocobalt(II)-ferrate(II) is a coordination compound that features a complex anion composed of cobalt and iron atoms surrounded by cyanide ligands. This compound is of interest due to its unique structural and electronic properties, which make it relevant in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-potassium hexacyanocobalt(II)-ferrate(II) can be synthesized through a reaction involving potassium cyanide, cobalt(II) chloride, and iron(II) sulfate. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: While industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as concentration, temperature, and pH, to achieve higher yields and purity.

Types of Reactions:

Oxidation and Reduction: Di-potassium hexacyanocobalt(II)-ferrate(II) can undergo redox reactions where the oxidation states of cobalt and iron change.

Substitution Reactions: The cyanide ligands in the complex can be substituted by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reducing Agents: Sodium borohydride or hydrazine can be used for reduction reactions.

Substitution Conditions: Ligand exchange reactions often require the presence of competing ligands and controlled pH.

Major Products:

Oxidation Products: Higher oxidation state complexes of cobalt and iron.

Reduction Products: Lower oxidation state complexes.

Substitution Products: Complexes with different ligands replacing cyanide.

Scientific Research Applications

Di-potassium hexacyanocobalt(II)-ferrate(II) has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other coordination compounds and studying metal-ligand interactions.

Materials Science: Investigated for its magnetic and electronic properties, which are relevant for developing new materials.

Biology and Medicine:

Industry: Potential use in catalysis and as a component in electrochemical devices.

Mechanism of Action

The mechanism of action of di-potassium hexacyanocobalt(II)-ferrate(II) involves its ability to undergo redox reactions and ligand exchange. The cyanide ligands can coordinate with various metal centers, influencing the electronic structure and reactivity of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic materials.

Comparison with Similar Compounds

Potassium hexacyanoferrate(II): Similar structure but contains only iron.

Potassium hexacyanocobaltate(III): Contains cobalt in a higher oxidation state.

Sodium nitroprusside: Another cyanide-containing coordination compound with different metal centers.

Uniqueness: Di-potassium hexacyanocobalt(II)-ferrate(II) is unique due to the presence of both cobalt and iron in its structure, which imparts distinct electronic and magnetic properties

Biological Activity

Di-potassium hexacyanocobalt(II)-ferrate(II), also known as potassium cobaltiferricyanide, is an inorganic compound with significant biological implications. This article explores its biological activity, including its toxicity, potential therapeutic applications, and environmental impact, supported by relevant case studies and research findings.

- Chemical Formula : K₂[CoFe(CN)₆]

- CAS Number : 12549-23-4

- Molecular Weight : 422.25 g/mol

Di-potassium hexacyanocobalt(II)-ferrate(II) is characterized by its complex structure involving cobalt and iron ions coordinated with cyanide ligands. This structure is crucial for its interactions in biological systems.

1. Toxicological Profile

The biological activity of di-potassium hexacyanocobalt(II)-ferrate(II) is primarily influenced by its components, particularly cobalt and cyanide.

- Cobalt Toxicity : Chronic exposure to cobalt compounds can lead to various health issues, including increased hemoglobin levels and potential thyroid dysfunctions due to interference with iodine uptake . Long-term exposure may also result in allergic reactions and skin irritations .

- Cyanide Effects : The cyanide moiety can cause acute toxicity, leading to symptoms such as headache, dizziness, and gastrointestinal distress upon ingestion. Chronic exposure has been linked to more severe health impacts, including potential neurotoxicity .

2. Environmental Impact

Di-potassium hexacyanocobalt(II)-ferrate(II) has been identified as toxic to aquatic organisms, raising concerns about its environmental safety. Its persistence in water bodies can lead to bioaccumulation, affecting aquatic life and potentially entering the food chain .

Case Study 1: Ion Exchange Properties

A study investigated the ion-exchange capabilities of potassium hexacyanocobalt(II)-ferrate(II) in removing cesium from aqueous waste solutions. The results indicated effective absorption properties under controlled conditions, suggesting potential applications in waste management and remediation efforts .

| Ion | Absorption Rate (%) | Condition |

|---|---|---|

| Cesium | 85 | Aqueous solution pH 7 |

| Cobalt | 60 | Aqueous solution pH 5 |

| Iron | 75 | Aqueous solution pH 6 |

Case Study 2: Biocompatibility Studies

Research has shown that the biocompatibility of di-potassium hexacyanocobalt(II)-ferrate(II) varies significantly based on concentration and exposure duration. In vitro studies demonstrated that lower concentrations (below 0.5 mM) did not exhibit significant cytotoxicity in mammalian cell lines, indicating potential for biomedical applications if properly managed .

Potential Applications

Despite its toxicity, di-potassium hexacyanocobalt(II)-ferrate(II) holds promise in various fields:

- Environmental Remediation : Its ion-exchange properties can be harnessed for the removal of heavy metals from contaminated water sources.

- Biomedical Research : The compound's unique properties may be explored for targeted drug delivery systems or as a contrast agent in imaging techniques.

Properties

IUPAC Name |

dipotassium;cobalt(2+);iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAPYWOXIXVOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoFeK2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | Potassium hexacyanocobalt(II) ferrate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12549-23-4 | |

| Record name | Dipotassium hexacyanocobalt(II)-ferrate(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.